![molecular formula C14H17N3O2 B1451067 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate CAS No. 1217885-74-9](/img/structure/B1451067.png)

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate

Overview

Description

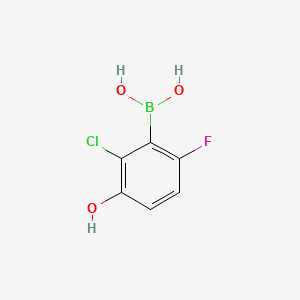

“Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular weight of 275.31 .

Synthesis Analysis

The synthesis of indole derivatives, such as the one you’re interested in, has been a topic of research in the field of organic chemistry . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .Molecular Structure Analysis

The InChI code for this compound is1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3/b15-8+ . This code provides a specific string of characters that represent the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.31 . It is stored at a temperature of 28 C .Scientific Research Applications

Synthesis and Structural Applications

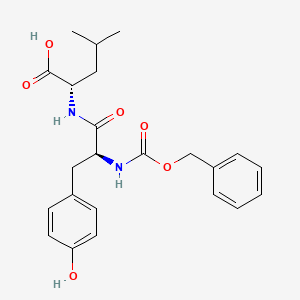

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate is an indole derivative that has been explored for its potential in the synthesis of conformationally constrained tryptophan derivatives. These derivatives are designed to aid in peptide and peptoid conformation elucidation studies by limiting the conformational flexibility of the side chain. This is achieved through a structural modification where a ring bridges the α-carbon and the 4-position of the indole ring, allowing for further derivatization while maintaining the functionality of both amine and carboxylic acid groups (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

In Chemical Synthesis of Novel Compounds

The compound also plays a role in the synthesis of 5H-pyrimido[5,4-b]indole derivatives through reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides. This process leads to the formation of compounds that could be further alkylated, demonstrating the versatility of methyl 3-amino-1H-indole-2-carboxylates in chemical synthesis for generating structurally diverse molecules (Shestakov, Shikhaliev, Sidorenko, Kartsev, & Simakov, 2009).

Role in Derivatives Formation

Furthermore, its role in generating novel synthesis pathways for acyl cyanides from diethyl phosphorocyanidate and some 1-substituted imidazole carboxylic acids showcases its utility in creating compounds with potential applications in various fields of chemistry and materials science (Nagra, Shaw, & Robinson, 1985).

Structural Evaluation and Crystallography

In structural evaluation, the synthesis and crystal structures of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivatives underline the compound's significance in the development of indole-based molecules. The structural determination through IR, NMR, mass spectroscopy, and X-ray diffraction analysis provides insight into the molecular interactions and stability of such compounds (Kukuljan, Kranjc, & Perdih, 2016).

Safety and Hazards

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological responses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

Biochemical Analysis

Biochemical Properties

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, this compound can modulate the activity of transcription factors, proteins that control the transcription of genetic information from DNA to mRNA, thereby affecting the expression of various genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that alter cellular function. Additionally, it can inhibit or activate enzymes involved in critical biochemical pathways. For instance, by inhibiting certain kinases, it can disrupt signaling pathways that promote cell proliferation and survival . This compound can also interact with nucleic acids, affecting the transcription and translation processes essential for protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit the growth of cancer cells without affecting normal cells. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . This interaction can affect the metabolic flux and levels of metabolites, potentially leading to altered cellular function. Additionally, this compound can influence the activity of cofactors required for enzymatic reactions, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which are involved in the efflux of various compounds from cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, affecting gene expression. In the mitochondria, it can influence cellular respiration and energy production .

Properties

IUPAC Name |

methyl 3-(dimethylaminomethylideneamino)-5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-9-5-6-11-10(7-9)12(15-8-17(2)3)13(16-11)14(18)19-4/h5-8,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTADUJDNGJVKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N=CN(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)